molecular formula C5H7IO B109424 3-Iodocyclopentanone CAS No. 86613-17-4

3-Iodocyclopentanone

Cat. No.: B109424
CAS No.: 86613-17-4
M. Wt: 210.01 g/mol
InChI Key: APMGHATZDKMABH-UHFFFAOYSA-N
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Description

3-Iodocyclopentanone is an organic compound with the molecular formula C₅H₇IO It is a derivative of cyclopentanone, where an iodine atom is substituted at the third position of the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodocyclopentanone can be synthesized through several methods. One common approach involves the iodination of cyclopentanone. This can be achieved by treating cyclopentanone with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction typically proceeds via the formation of an enolate intermediate, which then reacts with iodine to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Iodocyclopentanone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted cyclopentanones.

    Reduction Reactions: The carbonyl group in this compound can be reduced to form the corresponding alcohol, 3-iodocyclopentanol, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), thiols (RSH)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Major Products:

  • Substitution: Various substituted cyclopentanones
  • Reduction: 3-Iodocyclopentanol
  • Oxidation: Carboxylic acids and other oxidized derivatives

Scientific Research Applications

3-Iodocyclopentanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the development of radiolabeled molecules for imaging studies, as iodine isotopes are commonly used in radiopharmaceuticals.

    Medicine: Research into the pharmacological properties of this compound derivatives may lead to the discovery of new therapeutic agents.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties, such as flame retardants or polymer additives.

Mechanism of Action

The mechanism of action of 3-iodocyclopentanone depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, radiolabeled derivatives of this compound can be used to trace metabolic pathways or target specific tissues for imaging purposes. The molecular targets and pathways involved will vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

    Cyclopentanone: The parent compound, which lacks the iodine substitution.

    2-Iodocyclopentanone: A similar compound with the iodine atom at the second position.

    3-Bromocyclopentanone: A bromine-substituted analogue.

Comparison: 3-Iodocyclopentanone is unique due to the presence of the iodine atom at the third position, which imparts distinct reactivity and properties compared to its analogues. The iodine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis and research applications.

Properties

IUPAC Name

3-iodocyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IO/c6-4-1-2-5(7)3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMGHATZDKMABH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60574873
Record name 3-Iodocyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86613-17-4
Record name 3-Iodocyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-Iodocyclopentanone react with the functionalized secondary alkylcopper reagents described in the research?

A1: The research demonstrates that functionalized secondary alkylcopper reagents, prepared through a series of transmetalations, react with this compound with high retention of configuration [, ]. While the specific product of this reaction is not detailed in the abstracts, it can be inferred that the reaction likely proceeds via nucleophilic substitution, where the alkylcopper reagent acts as a nucleophile, displacing the iodine atom in this compound. This highlights the potential of using this methodology for the stereoselective formation of new carbon-carbon bonds.

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